BenchChemオンラインストアへようこそ!

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(thiophen-2-yl)acetamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

This compound is the meta-phenyl regioisomer of the privileged imidazo[2,1-b]thiazole scaffold—structurally distinct from levamisole-type saturated analogs and the ortho-phenyl regioisomer (CAS 1795210-45-5) common in commercial libraries. The unsaturated core is essential for planar kinase ATP-binding pocket geometry; the thiophene acetamide side chain provides a unique H-bond surface absent in phenylacetamide-based EGFR/IGF-1R inhibitors. Procuring this specific regioisomer ensures regiochemical fidelity, avoids mixed isomeric products, and enables direct SAR exploration across FLT3, V600E-B-RAF, PI4KB, EGFR, and HER2 programs.

Molecular Formula C17H13N3OS2
Molecular Weight 339.43
CAS No. 872630-03-0
Cat. No. B2816512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(thiophen-2-yl)acetamide
CAS872630-03-0
Molecular FormulaC17H13N3OS2
Molecular Weight339.43
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C3=CN4C=CSC4=N3
InChIInChI=1S/C17H13N3OS2/c21-16(10-14-5-2-7-22-14)18-13-4-1-3-12(9-13)15-11-20-6-8-23-17(20)19-15/h1-9,11H,10H2,(H,18,21)
InChIKeySFKKGRTXEKJEIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(thiophen-2-yl)acetamide (CAS 872630-03-0): Structural Identity and Scaffold Context for Procurement Screening


N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(thiophen-2-yl)acetamide (CAS 872630-03-0; molecular formula C₁₇H₁₃N₃OS₂; MW 339.43 g/mol) is a synthetic small molecule featuring the privileged imidazo[2,1-b]thiazole fused heterocyclic scaffold . This scaffold is the core pharmacophore of the FDA-approved immunomodulatory and anthelmintic drug levamisole and has been extensively validated across anticancer, antimicrobial, antiviral, and anti-inflammatory indications [1]. The compound distinguishes itself by bearing a thiophen-2-yl acetamide side chain connected via a meta-phenyl linker to the C-6 position of the unsaturated imidazo[2,1-b]thiazole ring system—a substitution pattern that fundamentally diverges from the saturated 6-phenyl-2,3,5,6-tetrahydro core of levamisole and the ortho-phenyl regioisomers commonly catalogued among commercial screening libraries .

Why Imidazo[2,1-b]thiazole Screening Compounds Cannot Be Interchanged: The Procurement Case for CAS 872630-03-0


The imidazo[2,1-b]thiazole scaffold is not a uniform chemical space; even subtle modifications to the heterocyclic core oxidation state, phenyl linker regiochemistry, or acetamide side chain identity produce divergent biological target engagement and potency profiles [1]. The well-established structure-activity relationship (SAR) literature demonstrates that the C-6 aryl substitution position (meta vs. ortho vs. para), the saturation state of the thiazole ring (unsaturated vs. 2,3-dihydro vs. 5,6-dihydro), and the acetamide terminus directly control whether a derivative behaves as an EGFR/HER2 kinase inhibitor, a COX-2 selective inhibitor, an FLT3 inhibitor, or an immunomodulatory agent [2]. The specific combination present in CAS 872630-03-0—an unsaturated imidazo[2,1-b]thiazole core, a meta-phenyl C-6 substituent, and a thiophen-2-yl acetamide group—represents a structurally defined intersection of pharmacophoric elements that cannot be reproduced by purchasing the more prevalent levamisole-type tetrahydro analogs or ortho-phenyl regioisomers such as CAS 1795210-45-5 . Screening with the incorrect regioisomer risks false-negative outcomes in target-based or phenotypic assays where linker geometry governs binding pose.

Quantitative Differentiation Evidence: CAS 872630-03-0 vs. Closest Structural Analogs and In-Class Candidates


Regioisomeric Differentiation: Meta-Phenyl Linker vs. Ortho-Phenyl Linker in Imidazo[2,1-b]thiazole-6-yl Phenylacetamide Series

The meta-phenyl substitution pattern at the imidazo[2,1-b]thiazole C-6 position in CAS 872630-03-0 creates a distinct vector angle for the acetamide side chain compared to the ortho-phenyl regioisomer (CAS 1795210-45-5). Published SAR on the related imidazo[2,1-b]thiazole class has demonstrated that the phenyl linker regiochemistry is a critical determinant of immunomodulatory potency. Harraga et al. (1994) showed across ~40 imidazo[2,1-b]thiazole derivatives that an aryl moiety at C-6 is favorable for CD2 receptor modulation activity, but the position of the aryl substituent dramatically alters efficacy: shifting the aryl group from C-6 to C-3 or C-2 side chains progressively weakens the activity [1]. The meta-phenyl configuration in 872630-03-0 positions the thiophene acetamide moiety in a spatial orientation that is geometrically distinct from both the ortho-phenyl (CAS 1795210-45-5) and para-phenyl regioisomers, which is critical for target binding pose in kinase ATP pockets where the solvent-exposed region accommodates diverse substituents [2].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Thiophene Acetamide Side Chain Differentiation: 2-Thienyl vs. 3-Thienyl and Beyond

CAS 872630-03-0 carries a thiophen-2-yl acetamide group, in contrast to the thiophen-3-yl acetamide isomer (CAS 1795210-45-5) and the 3-methyl substituted imidazo analog (CAS 893979-88-9). The 2-thienyl vs. 3-thienyl substitution difference alters both electronic distribution and steric bulk at the acetamide terminus. In the broader imidazo[2,1-b]thiazole kinase inhibitor literature, small modifications to the amide substituent have been shown to produce dramatic shifts in target selectivity. For example, Fidanze et al. (2010) demonstrated that imidazo[2,1-b]thiazole derivatives with phenylacetamide substituents achieve multitargeted inhibition of IGF-1R and EGFR family kinases with distinct selectivity profiles depending on the amide terminus, with the X-ray co-crystal structure (PDB 3LZB) confirming that the phenylacetamide group occupies a specificity pocket in the EGFR kinase domain [1]. The thiophene ring in 872630-03-0 introduces a sulfur heteroatom capable of additional polar interactions not available to phenyl-only analogs [2]. Furthermore, the absence of the 3-methyl substituent on the imidazo ring (present in CAS 893979-88-9) preserves a sterically unencumbered C-3 position, which published SAR shows is critical for modulating COX-2 selectivity and EGFR/HER2 inhibitory potency in related series [3].

Medicinal Chemistry Kinase Inhibition Ligand Efficiency

Unsaturated vs. Saturated Imidazo[2,1-b]thiazole Core: Implications for Kinase vs. Immunomodulatory Target Engagement

CAS 872630-03-0 possesses a fully unsaturated imidazo[2,1-b]thiazole core (C=C double bond at the 2,3-position), whereas levamisole and its close analogs feature a 2,3,5,6-tetrahydro saturated system. This oxidation state difference is not cosmetic: the Harraga et al. (1994) SAR study of ~40 imidazo[2,1-b]thiazoles explicitly identified that "a double bond to the 2,3-position" is a favorable structural parameter for CD2 receptor modulation activity, while noting that "the 5,6-position is ineffective" [1]. The unsaturated core of 872630-03-0 creates an extended planar π-system that is geometrically suited for intercalation into the flat ATP-binding pockets of kinases—a feature exploited in the multitargeted EGFR/IGF-1R inhibitor series (PDB 3LZB) where the unsaturated imidazo[2,1-b]thiazole core makes critical hydrophobic contacts within the kinase hinge region [2]. In contrast, the tetrahydro core of levamisole preferentially engages nicotinergic acetylcholine receptors and alkaline phosphatase enzymes rather than kinases [3]. The unsaturated core of 872630-03-0 thus biases the compound toward kinase-targeting applications distinct from the immunomodulatory niche of levamisole-type analogs.

Kinase Inhibition Immunomodulation Drug Design

Kinase Selectivity Potential: Class-Level Evidence from Imidazo[2,1-b]thiazole Inhibitors of FLT3, V600E-B-RAF, and PI4KB

The imidazo[2,1-b]thiazole scaffold incorporating a 6-phenyl substituent has been validated across multiple kinase targets with impressive selectivity. Lin et al. (2015) reported 6-phenylimidazo[2,1-b]thiazole derivatives as FLT3 inhibitors, with compound 19 achieving MV4-11 cellular IC₅₀ = 0.002 µM and FLT3 enzymatic IC₅₀ = 0.022 µM, while showing "very weak or no activity against FLT3-independent human cervical cancer cell line Hela," demonstrating target-dependent selectivity [1]. In the V600E-B-RAF kinase series, compound 1zb achieved V600E-B-RAF IC₅₀ = 0.978 nM and RAF1 IC₅₀ = 8.2 nM (8.4-fold selectivity), with melanoma cell IC₅₀ values of 0.18–0.59 µM vs. sorafenib IC₅₀ of 1.95–5.45 µM, and demonstrated selectivity toward melanoma cells over normal skin cells [2]. Most recently, Ochiai et al. (2025) reported imidazo[2,1-b]thiazole-based PI4KB inhibitors with anti-HRV EC₅₀ values of 0.027 µM (compound 29) and 0.007 µM (compound 30), with compound 30 confirmed as a highly selective PI4KB inhibitor with minimal off-target kinase activity by profiling [3]. While these data derive from structurally elaborated analogs rather than 872630-03-0 itself, they establish the imidazo[2,1-b]thiazole-6-phenyl scaffold as a validated kinase inhibitor template capable of achieving sub-nanomolar potency with target selectivity.

Kinase Selectivity Anticancer Antiviral

Dual EGFR/HER2 and DHFR Inhibitory Potential: Comparative Positioning Against Sorafenib and Doxorubicin

Moharram et al. (2024) demonstrated that imidazo[2,1-b]thiazole analogs bearing structural modifications to the core scaffold can achieve potent dual EGFR/HER2 and DHFR inhibition with in vivo efficacy. Compounds 23 and 39 from this series—which share the unsaturated imidazo[2,1-b]thiazole core with 872630-03-0—exhibited MCF-7 breast cancer cell IC₅₀ values of 1.81 µM and 4.95 µM, respectively, compared to doxorubicin (IC₅₀ = 4.17 µM) and sorafenib (IC₅₀ = 7.26 µM) [1]. Both compounds were confirmed as EGFR, HER-2, and DHFR inhibitors by enzyme assays and demonstrated considerable in vivo anticancer activity with significant breast tumor volume reduction in mice [1]. The structural commonality between these validated dual inhibitors and CAS 872630-03-0—specifically the unsaturated imidazo[2,1-b]thiazole core and the C-6 phenyl linker—positions 872630-03-0 within a chemotype that has demonstrated superiority over clinically used benchmark agents in head-to-head in vitro comparisons. The thiophene acetamide moiety in 872630-03-0 introduces an additional heteroatom-rich recognition element not present in compounds 23 and 39, which could further modulate the polypharmacology profile.

Breast Cancer EGFR/HER2 Inhibition DHFR Inhibition

Immunomodulatory vs. Anthelmintic Divergence: Meta-Phenyl Thiophene Acetamide vs. Levamisole Pharmacophore

Levamisole, the archetypal imidazo[2,1-b]thiazole drug, exerts its immunomodulatory effects through CD2 receptor modulation on T lymphocytes, with its activity being stereospecific to the (S)-enantiomer [1]. Robert et al. (1995) conducted comparative immunostimulant testing of multiple imidazo[2,1-b]thiazole derivatives versus tetramisole hydrochloride (the racemic precursor of levamisole) on CD2 receptor mobilization by human T lymphocytes, finding that the position of the aryl substituent profoundly influenced immunostimulant potency, with 6-aryl substituted compounds generally outperforming 2-aroyl and 3-aroylmethyl derivatives [2]. CAS 872630-03-0, with its 6-(meta-phenyl) substitution and thiophene acetamide side chain, represents a structural departure from the levamisole pharmacophore in three critical ways: (i) unsaturated vs. saturated core, (ii) meta-phenyl vs. direct 6-phenyl attachment, and (iii) thiophene acetamide extension vs. no acetamide group. These differences collectively suggest that 872630-03-0 is likely to display a target engagement profile orthogonal to levamisole—potentially favoring kinase inhibition over immunomodulation—while retaining the drug-like physicochemical properties (MW 339.43; XLogP ~3.2 calculated for core scaffold) [3] that have made the imidazo[2,1-b]thiazole class successful in drug development.

Immunomodulation CD2 Receptor Phenotypic Screening

Optimal Research Application Scenarios for CAS 872630-03-0 Based on Quantitative Differentiation Evidence


Kinase Inhibitor Screening Campaigns Targeting FLT3, EGFR/HER2, V600E-B-RAF, or PI4KB

CAS 872630-03-0 is positioned for primary screening in kinase inhibitor discovery programs based on class-level evidence that the unsaturated 6-phenylimidazo[2,1-b]thiazole scaffold achieves sub-nanomolar to low-nanomolar potency across multiple therapeutically relevant kinases [1]. The thiophen-2-yl acetamide moiety offers a unique hydrogen-bonding surface distinct from the phenylacetamide groups used in reported multitargeted IGF-1R/EGFR inhibitors (PDB 3LZB) [2]. Researchers should prioritize this compound over levamisole-type saturated analogs (which lack kinase activity) and over ortho-phenyl regioisomers (which present altered exit vector geometry to the solvent-exposed kinase region). The compound is particularly suited for broad kinase selectivity profiling given the scaffold's demonstrated ability to be tuned for FLT3, V600E-B-RAF, PI4KB, EGFR, and HER2 inhibition through amide side chain variation [3].

Structure-Activity Relationship (SAR) Expansion of the Imidazo[2,1-b]thiazole-6-phenylacetamide Chemotype

As a meta-phenyl thiophene acetamide derivative with an unsubstituted imidazo[2,1-b]thiazole C-3 position, CAS 872630-03-0 serves as a versatile synthetic intermediate for SAR exploration. The C-3 position can be functionalized to modulate COX-2 selectivity (reported selectivity indices up to 313.7 in related series) [1] or to introduce amine substituents that affect EGFR/HER2 potency [2]. The thiophene ring can be further elaborated to probe electronic effects on target engagement. The meta-phenyl linker geometry provides a distinct vector angle relative to the more common ortho- and para-substituted commercial analogs, enabling exploration of unexplored chemical space within a scaffold already validated by X-ray co-crystal structures [3]. Procurement of this specific regioisomer—rather than attempting in-house synthesis from the imidazo[2,1-b]thiazole core—ensures regiochemical fidelity and avoids the separation challenges associated with mixed regioisomeric products.

Anticancer Drug Discovery with Dual EGFR/HER2 and DHFR Polypharmacology

The imidazo[2,1-b]thiazole scaffold has demonstrated dual EGFR/HER2 kinase inhibition combined with DHFR enzymatic blockade, producing MCF-7 cytotoxicity superior to doxorubicin and sorafenib (IC₅₀ = 1.81 µM vs. 4.17 µM and 7.26 µM, respectively) with confirmed in vivo tumor reduction [1]. CAS 872630-03-0 shares the core scaffold with these validated dual inhibitors while offering the thiophene acetamide substituent as a point of differentiation that could improve selectivity or pharmacokinetic properties. The compound is appropriate for inclusion in focused libraries targeting breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and cervical cancer (HeLa) cell lines, where class-level evidence supports potent antiproliferative activity with demonstrated cell cycle arrest mechanisms (G0/G1 and G2/M phase blockade) [1]. The compound should be prioritized over saturated tetrahydro analogs for oncology applications, as the unsaturated core is essential for the planar geometry required by kinase ATP-binding pockets.

Host-Targeting Antiviral Discovery Leveraging PI4KB Inhibition

Emerging evidence from Ochiai et al. (2025) identifies the imidazo[2,1-b]thiazole scaffold as a first-in-class PI4KB inhibitor chemotype with potent anti-rhinoviral activity (EC₅₀ = 0.007–0.027 µM) and confirmed kinase selectivity [1]. The host-targeting antiviral mechanism—blocking PI4KB-dependent viral replication organelle formation—offers a high barrier to resistance compared to direct-acting antivirals. CAS 872630-03-0, with its unsaturated imidazo[2,1-b]thiazole core and 6-phenyl substitution, shares the minimal pharmacophoric elements identified as essential for PI4KB inhibition and can serve as a starting point for antiviral SAR campaigns against HRV, hepatitis C virus, and other PI4KB-dependent viruses. The compound's thiophene acetamide side chain provides a vector for optimizing cellular potency and reducing proton donor count—a strategy explicitly validated in the Ochiai series where reduced H-bond donor count enhanced cellular antiviral activity [1].

Quote Request

Request a Quote for N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(thiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.